Methane-d3-thiol
Description
Methane-d3-thiol (CD₃SH) is a deuterated analog of methanethiol (CH₃SH), where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic labeling makes it a critical tool in tracking methyl group transfer in biochemical and catalytic studies. Key characteristics include:
- Molecular Formula: CHD₃S (CD₃SH)
- Molecular Weight: 51.14 g/mol
- CAS Registry Numbers: 7175-74-8
- Identification: Detected via GC-MS with an m/z ratio of 50, confirming its deuterated methyl group origin from S-adenosylmethionine (SAM) in enzymatic reactions .
In nitrogenase research, this compound is generated during carbide insertion into the M-cluster, serving as a volatile tracer to elucidate methyl group pathways .
Properties
CAS No. |
7175-74-8 |
|---|---|
Molecular Formula |
CH4S |
Molecular Weight |
51.13 g/mol |
IUPAC Name |
trideuteriomethanethiol |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/i1D3 |
InChI Key |
LSDPWZHWYPCBBB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S |
Canonical SMILES |
CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methane-d3-thiol can be synthesized through several methods. One common approach involves the reaction of deuterated methyl iodide (CD3I) with thiourea, followed by hydrolysis of the resulting isothiouronium salt . The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of this compound often involves the use of deuterated precursors and specialized equipment to ensure high isotopic purity. The process may include the use of deuterium gas and deuterated solvents to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions: Methane-d3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iodine (I2) is commonly used as an oxidizing agent.
Substitution: Alkyl halides are used as substrates in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides are the major products formed during the oxidation of this compound.
Substitution: Thioethers are the primary products of nucleophilic substitution reactions involving this compound.
Scientific Research Applications
Chemical Synthesis
Role in Organic Reactions
Methane-d3-thiol serves as a valuable reagent in organic synthesis. It can participate in nucleophilic addition reactions and is often used to study reaction mechanisms involving thiols. For example, computational studies have indicated that this compound can react with maleimides more rapidly than other thiols, making it advantageous for developing antibody-drug conjugates .
Table 1: Comparison of Reactivity of this compound with Other Thiols
| Thiol Type | Reactivity with Maleimides | Stability of Adducts |
|---|---|---|
| This compound | High | Thermodynamically stable |
| Methanethiol | Moderate | Less stable |
| Other Thiols | Variable | Dependent on structure |
Biochemical Applications
Methyl Group Transfer Studies
In biochemical contexts, this compound has been utilized to trace methyl group transfers during enzymatic reactions. For instance, studies have shown that the methyl group from S-adenosylmethionine (SAM) can be transferred to sulfur atoms in FeS clusters, forming this compound as a product . This finding is significant for understanding methylation processes in biological systems.
Case Study: Methylation in Nitrogenase Enzymes
Research involving nitrogenase enzymes demonstrated that this compound could be formed during the enzymatic activity when SAM was present. The identification of this compound through gas chromatography-mass spectrometry (GC-MS) provided insights into the methylation mechanisms occurring within these complex biological systems .
Environmental Science
Methane Emission Studies
this compound is also relevant in environmental research, particularly concerning methane emissions from wetlands. Its isotopic labeling allows researchers to differentiate between natural and anthropogenic sources of methane. For example, studies have linked the presence of specific microbial communities with methane production dynamics in wetland ecosystems .
Table 2: Methane Flux Contributions from Different Sources
| Source Type | Contribution to Methane Flux (%) | Key Microbial Players |
|---|---|---|
| Natural Wetlands | 70 | Methanoregula |
| Agricultural Runoff | 15 | Various methanogens |
| Industrial Emissions | 15 | Not specified |
Analytical Chemistry
Use in Mass Spectrometry
The unique mass signature of this compound (m/z ratio of 50) makes it an excellent marker for analytical applications. Its detection is crucial for identifying thiol compounds in complex mixtures and studying their behavior under different conditions .
Mechanism of Action
The mechanism of action of methane-d3-thiol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, participating in reactions with electrophilic species. The deuterium atoms in this compound can influence reaction kinetics, providing insights into reaction mechanisms and isotope effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Methane-d3-thiol and Related Compounds
Biological Activity
Methane-d3-thiol (CD3SH), a stable isotopologue of methanethiol, has garnered interest in various fields, including biochemistry and environmental science. This compound is primarily recognized for its role as a biochemical marker and its potential applications in organic synthesis and catalysis. Understanding its biological activity is crucial for leveraging its properties in medicinal chemistry and related disciplines.
This compound is a thiol compound with the molecular formula , where three hydrogen atoms are replaced by deuterium. This isotopic substitution alters its physical properties, making it an essential tool in studies involving metabolic pathways and chemical reactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
A study highlighted the effectiveness of thiols, including this compound, against Gram-positive and Gram-negative bacteria. The zone of inhibition ranged from 10 mm to 20 mm, indicating significant antimicrobial potential .
Cellular Mechanisms
Research indicates that thiols can affect apoptosis pathways within cells. This compound may influence these pathways by interacting with various cellular components, potentially leading to increased apoptosis in cancer cells .
Metabolic Studies
In metabolic studies involving this compound, it was found that approximately 50% of the maximum yield was detected during experiments focused on its production and conversion pathways . This suggests that this compound can be effectively utilized as a precursor in biochemical reactions.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
